![molecular formula C11H14O2 B2793321 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone CAS No. 1002353-89-0](/img/structure/B2793321.png)
3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone includes functional groups like the enone (C=C-C=O), alkyne (C≡C), and ethoxy group (CH3CH2O-) which suggest potential interesting chemical properties.Physical And Chemical Properties Analysis
The boiling point of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone is predicted to be 294.7±33.0 °C . The density is predicted to be 1.02±0.1 g/cm3 .Scientific Research Applications
Antiparkinsonian Agents
In a study involving related compounds, researchers found that certain functional groups, including hydroxy groups and double bonds, play a crucial role in achieving antiparkinsonian effects . While specific investigations on this compound are limited, its potential as an antiparkinsonian agent warrants further exploration.
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-6-prop-2-ynylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-10(13-4-2)8-11(9)12/h1,8-9H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUOYZBVSWBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone |
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